molecular formula C25H29N5O3S B10971884 methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10971884
M. Wt: 479.6 g/mol
InChI Key: GZSLRTQDSCXHIR-DEDYPNTBSA-N
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Description

METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by condensation reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to specific sites, altering the activity of target molecules, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • **METHYL 5-[4-(ETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-[4-(DIETHYLAMINO)PHENYL]-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H29N5O3S

Molecular Weight

479.6 g/mol

IUPAC Name

methyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H29N5O3S/c1-7-29(8-2)19-11-9-17(10-12-19)22-21(24(32)33-6)15(3)27-25-30(22)23(31)20(34-25)13-18-14-26-28(5)16(18)4/h9-14,22H,7-8H2,1-6H3/b20-13+

InChI Key

GZSLRTQDSCXHIR-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=C(N(N=C4)C)C)/S3)C)C(=O)OC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(N(N=C4)C)C)S3)C)C(=O)OC

Origin of Product

United States

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